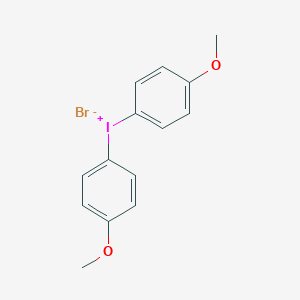

Bis(4-methoxyphenyl)iodonium bromide

Vue d'ensemble

Description

Bis(p-methoxyphenyl)iodonium bromide: is a diphenyliodonium compound, known for its role as an inhibitor of amino acid utilization in vitro. It is also referred to as Di(p-anisyl)iodonium Bromide. This compound is characterized by its white to off-white solid form and has a molecular formula of C14H14BrIO2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(p-methoxyphenyl)iodonium bromide involves the use of diaryliodonium salts. One common method includes the arylation of α-amino acid methyl esters using bis[(3’-methoxycarbonyl)phenyl]iodonium bromide and related compounds. This reaction typically yields good to high yields of N-aryl α-amino acids while maintaining the chiral integrity of the amino acids throughout the reaction sequence.

Industrial Production Methods: Industrial production of bis(p-methoxyphenyl)iodonium bromide can involve the use of aqueous potassium bromide to introduce different counter anions and prepare various diaryliodonium salts .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(p-methoxyphenyl)iodonium bromide undergoes various chemical reactions, including:

Substitution: Acts as an electrophilic arylating reagent in reactions with various nucleophiles, including electron-rich carbon-centered species.

Common Reagents and Conditions:

Oxidants: Oxone is commonly used for oxidation reactions.

Nucleophiles: Electron-rich carbon-centered species are typical nucleophiles in substitution reactions.

Major Products:

N-aryl α-amino acids: Formed through arylation reactions.

Iodonium salts: Produced through oxidation reactions.

Applications De Recherche Scientifique

Scientific Research Applications

Bis(4-methoxyphenyl)iodonium bromide has several notable applications across different scientific domains:

Organic Chemistry

- Aryl Iodination : It serves as an efficient reagent for aryl iodination reactions, facilitating the synthesis of complex organic molecules.

- Synthesis of Thyroid Hormone Analogs : The compound is utilized in the preparation of thyroid hormone analogs, which are crucial for studying hormonal functions and disorders.

Biochemistry

- Inhibition of Amino Acid Utilization : This compound acts as an inhibitor in vitro, affecting biochemical pathways related to amino acid metabolism. Such properties make it valuable for fermentation studies and metabolic research .

- Enzyme Interaction Studies : Research indicates that this compound interacts with enzymes involved in amino acid metabolism, providing insights into its potential as a biochemical tool.

Material Science

- Photoinitiator in Polymer Chemistry : It is employed as a photoinitiator in various polymerization processes, contributing to the development of advanced materials with tailored properties.

- Synthesis of Bromo/Iodo Lactones : The compound is also used in synthesizing bromo/iodo lactones through organoselenium and DMAP co-catalysis, showcasing its versatility in organic synthesis.

Mécanisme D'action

The mechanism of action of bis(p-methoxyphenyl)iodonium bromide involves its role as an inhibitor of amino acid utilization. Diphenyliodonium compounds, to which this compound belongs, exert their effects by inhibiting the utilization of amino acids, thereby affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

- Bis(4-methoxyphenyl)phosphine oxide

- Bis(4-methoxyphenyl)disulphide

- 4,4’-dimethoxydiphenylmethane

- Bis(4-methoxyphenyl)phenylphosphine

- Bis(4-methoxybenzyl)amine

Uniqueness: Bis(p-methoxyphenyl)iodonium bromide is unique due to its specific inhibitory effects on amino acid utilization and its diverse applications in the preparation of thyroid hormone analogs and other complex molecules .

Activité Biologique

Introduction

Bis(4-methoxyphenyl)iodonium bromide, also known as Bis(p-anisyl)iodonium bromide, is a diphenyliodonium compound characterized by its unique structure featuring two para-methoxyphenyl groups. This compound has garnered attention in various fields, particularly in organic chemistry and biological research, due to its inhibitory effects on amino acid utilization and its potential applications in synthesizing complex organic molecules.

- Molecular Formula : C₁₄H₁₄BrIO₂

- Molecular Weight : 421.07 g/mol

- CAS Number : 19231-06-2

- Appearance : White to off-white crystalline solid

- Storage Conditions : Should be kept in a dark place under inert atmospheric conditions to prevent degradation due to light exposure.

This compound acts primarily as an inhibitor of amino acid utilization , affecting various biochemical pathways. Its mechanism involves:

- Electrophilic Nature : The compound functions as an electrophilic arylating reagent, reacting with nucleophiles such as electron-rich carbon species.

- Inhibition of Enzymatic Activity : It interacts with enzymes involved in amino acid metabolism, potentially leading to altered metabolic pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

-

Amino Acid Utilization Inhibition :

- In vitro studies indicate that this compound inhibits the utilization of amino acids, which is crucial for cellular metabolism and protein synthesis.

- Cytotoxicity Studies :

- Pharmacological Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Bis(4-anisyl)iodonium bromide | C₁₆H₁₈BrIO₂ | Higher molecular weight; similar reactivity |

| Diphenyliodonium chloride | C₁₂H₁₁ClIO | Used as a photoinitiator; chloride instead of bromide |

| Bis(4-chlorophenyl)iodonium bromide | C₁₄H₁₂BrClIO₂ | Contains chlorine; different electrophilic properties |

The uniqueness of this compound lies in its methoxy substituents, which enhance its reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- In Vitro Studies :

- Cytotoxicity Assessment :

- Synthetic Applications :

Propriétés

IUPAC Name |

bis(4-methoxyphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNSDXMWRVLLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940894 | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19231-06-2 | |

| Record name | Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19231-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.